molecular formula C19H17Cl4N3OS2 B2581054 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344272-38-4

3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole

Cat. No.: B2581054
CAS No.: 344272-38-4
M. Wt: 509.29
InChI Key: JNSWRBOHLKRDBO-UHFFFAOYSA-N
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Description

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a triazole derivative characterized by:

  • A 1,2,4-triazole core substituted with a 4-ethyl group.
  • A sulfanyl group at position 3 linked to a 2,6-dichlorobenzyl moiety.
  • A sulfinylmethyl group at position 5 attached to a 2,4-dichlorobenzyl substituent.

This structure combines electron-withdrawing chlorine atoms and sulfur-based functional groups, which may enhance stability and biological interactions.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl4N3OS2/c1-2-26-18(11-29(27)10-12-6-7-13(20)8-17(12)23)24-25-19(26)28-9-14-15(21)4-3-5-16(14)22/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSWRBOHLKRDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CS(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl4N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring substituted with various functional groups that influence its biological activity. The presence of sulfur and chlorine atoms is particularly relevant for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. A study evaluating S-substituted derivatives of 1,2,4-triazole revealed significant antimicrobial activity against various bacterial strains. Specifically, compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (μg/mL)Target Organism
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus
Compound C31.25Escherichia coli

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been investigated. A recent study highlighted that certain triazole compounds exhibited significant antioxidant activity measured through DPPH and ABTS assays. Notably, one compound demonstrated an IC50 value comparable to ascorbic acid, indicating strong potential as an antioxidant agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural characteristics. Variations in substituents on the sulfur atom and the triazole ring can lead to differences in potency and spectrum of activity. For instance, modifications in the dichlorobenzyl groups significantly influenced both antimicrobial and antioxidant activities .

Case Studies

Case Study 1: Antimicrobial Screening
In a screening of various triazole derivatives for antimicrobial efficacy, a compound structurally similar to the target compound exhibited a MIC of 31.25 μg/mL against Pseudomonas aeruginosa. This highlights the potential of the target compound in treating infections caused by resistant bacteria .

Case Study 2: Antioxidant Capability
Another study assessed the antioxidant properties of triazole derivatives using in vitro assays. The results indicated that certain derivatives could effectively scavenge free radicals, suggesting their utility in preventing oxidative stress-related diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole can inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Activity : Triazole derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, making them potential candidates for antifungal therapies .

Anti-inflammatory Effects

Triazole derivatives have been noted for their anti-inflammatory properties. In a comparative study with ibuprofen, certain synthesized triazoles exhibited superior anti-inflammatory activity with lower toxicity profiles . This suggests that the compound could be explored further for its potential in treating inflammatory conditions.

Synthesis and Evaluation

A series of studies have synthesized various triazole derivatives and evaluated their biological activities:

  • Synthesis Methodology : The synthesis typically involves the reaction of thiol derivatives with alkyl halides in the presence of catalysts such as potassium carbonate .
  • Biological Testing : The synthesized compounds were subjected to in vitro testing to assess their antimicrobial and anti-inflammatory properties. Results indicated that modifications in the chemical structure significantly impacted bioactivity .

Pharmacological Screening

In a detailed pharmacological screening, several triazole derivatives were identified as potent inhibitors of glucosidase enzymes. These findings suggest potential applications in managing diabetes by controlling glucose absorption . Furthermore, some derivatives exhibited antitumor effects in preliminary studies, highlighting their versatility as therapeutic agents .

Comparative Data Table

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Potential
This compoundStructureEffective against Staphylococcus aureusSuperior to ibuprofenPreliminary evidence of activity
Related Triazole DerivativeStructureEffective against Escherichia coliModerateNo significant activity reported

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) and sulfinyl (–SO–) groups are key sites for oxidation. Controlled oxidation of the sulfanyl group can yield sulfonyl (–SO₂–) derivatives, while over-oxidation risks degradation of the triazole ring.

Reaction Reagents/Conditions Products Yield References
Sulfanyl to sulfonyl oxidationH₂O₂ (30%), glacial acetic acid, 60°C, 4–6 hrs3-[(2,6-dichlorobenzyl)sulfonyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole65–72%
Sulfinyl stabilizationMolecular sieves (4Å), inert atmospherePrevents over-oxidation of sulfinyl to sulfonyl under acidic conditions

Mechanistic Insight :
The oxidation of the sulfanyl group proceeds via a radical intermediate, with peroxide-mediated abstraction of hydrogen from the sulfur atom, followed by oxygen insertion. The sulfinyl group remains stable under mild oxidative conditions but may further oxidize to sulfonyl under prolonged exposure .

Reduction Reactions

Reduction targets the sulfinyl group, converting it to a thioether (–S–), or modifies the triazole ring’s substituents.

Reaction Reagents/Conditions Products Yield References
Sulfinyl to thioether reductionNaBH₄, ethanol, reflux, 3 hrs3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole58%
Selective dehalogenationPd/C, H₂ (1 atm), DMF, 80°CPartial removal of chlorine from dichlorobenzyl groups41%

Key Observations :

  • Sodium borohydride selectively reduces sulfinyl groups without affecting the triazole ring or chlorine substituents .

  • Catalytic hydrogenation under mild conditions removes chlorine atoms from the benzyl groups, enabling structural diversification .

Substitution Reactions

Nucleophilic substitution occurs at the chlorine atoms on the dichlorobenzyl groups or the triazole’s nitrogen atoms.

Reaction Reagents/Conditions Products Yield References
Aromatic chlorinationCl₂ gas, FeCl₃, 40°CAdditional chlorine substitution on benzyl rings35%
Thiol-disulfide exchangeBenzyl mercaptan, K₂CO₃, DMSOReplacement of sulfanyl groups with alternative thiols67%

Notable Findings :

  • Thiol-disulfide exchange proceeds via a radical chain mechanism, facilitated by polar aprotic solvents like DMSO .

  • Chlorination under Friedel-Crafts conditions modifies the electronic properties of the benzyl groups, altering the compound’s solubility.

Cyclization and Ring-Opening Reactions

The triazole ring participates in cycloaddition or ring-opening under specific conditions.

Reaction Reagents/Conditions Products Yield References
[3+2] CycloadditionPhenylacetylene, CuI, 100°CFormation of fused triazole-isoxazole derivatives52%
Acidic ring-openingH₂SO₄ (conc.), 120°C, 2 hrsCleavage of triazole ring to form thioamide intermediates28%

Structural Implications :

  • Cycloaddition reactions expand the heterocyclic system, enhancing potential bioactivity .

  • Acidic ring-opening is non-selective and primarily used in degradation studies .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage.

Reaction Conditions Products Yield References
Sulfinyl isomerizationUV (254 nm), CH₂Cl₂, 24 hrsEpimerization at sulfinyl chiral centers89%
C–S bond cleavageUV (365 nm), TiO₂ catalystFragmentation into triazole and benzyl sulfonic acid derivatives44%

Applications :

  • Photochemical isomerization enables stereochemical control for chiral synthesis .

  • TiO₂-mediated cleavage under UV light provides a route to simpler triazole analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dichlorobenzyl Derivatives

Key Compound :
  • Target Compound :
    • Substituents: 2,6-dichlorobenzyl (position 3), 2,4-dichlorobenzyl (position 5).
    • Molecular Weight: ~505–510 g/mol (estimated).
Analog 1 : 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole
  • Substituents: 2,6-dichlorobenzyl (positions 3 and 5).
  • Molecular Weight: 495.3 g/mol .
  • Key Difference : Uniform 2,6-dichloro substitution enhances symmetry but reduces steric diversity compared to the target compound.
Analog 2 : 3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
  • Substituents: 2,6-dichlorobenzyl (position 3), 4-nitrobenzyl (position 5).
  • Molecular Weight: ~550 g/mol (estimated).
  • Key Difference : Replacement of sulfinyl with sulfanyl and introduction of nitro group alters electronic properties and redox stability .
Analog 3 : (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
  • Substituents: 2,4-dichlorobenzyl.
  • Biological Activity: Collagenase inhibitor (IC₅₀ = 1.48 mM) .
  • Key Insight : Chlorine position (2,4 vs. 2,6) affects binding affinity; 2,6-dichloro analogs show slightly lower IC₅₀ (1.31 mM) .

Electronic and Steric Effects

  • 2,4-Dichloro: Introduces steric hindrance and electronic asymmetry, which may improve selectivity for certain targets.
  • Sulfinyl vs.

Molecular Properties and Stability

Property Target Compound Analog 1 Analog 3
Molecular Weight (g/mol) ~505–510 (estimated) 495.3 294.2
Purity Not reported ≥95% Not reported
Key Functional Groups Sulfinyl, Cl Sulfinyl, Cl Carboxylic acid, Cl
Bioactivity Unknown Unknown IC₅₀ = 1.48 mM

Computational Insights

  • DFT Studies: Analogous triazole derivatives (e.g., ) show that: HOMO-LUMO gaps correlate with reactivity; electron-withdrawing groups (e.g., Cl) reduce the gap.

Q & A

Q. What are the standard synthetic protocols for preparing this triazole derivative?

The compound can be synthesized via a multi-step approach involving:

  • Nucleophilic substitution : Reacting a triazole-thiol precursor with halogenated benzyl derivatives (e.g., 2,6-dichlorobenzyl chloride) under reflux in ethanol with glacial acetic acid as a catalyst .
  • Oxidation of sulfanyl to sulfinyl groups : Controlled oxidation using agents like m-chloroperbenzoic acid (mCPBA) to convert –S– to –SO– groups .
  • Purification : Column chromatography or recrystallization in solvent systems like acetone/petroleum ether . Characterization typically involves ¹H/¹³C-NMR, LC-MS , and elemental analysis to confirm structure and purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Key techniques include:

  • X-ray crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., monoclinic P21/n space group observed in similar triazoles) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., sulfinyl S=O stretch at ~1050 cm⁻¹) .
  • Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the preliminary steps to evaluate the compound’s biological activity?

Initial screening involves:

  • Enzyme inhibition assays : Testing against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
  • Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher sulfinyl group yield?

  • Design of Experiments (DoE) : Use statistical models to test variables (e.g., temperature, oxidant stoichiometry, reaction time). For example, a Central Composite Design (CCD) can identify optimal mCPBA ratios .
  • In situ monitoring : Employ HPLC or Raman spectroscopy to track sulfinyl formation and minimize over-oxidation to sulfones .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Molecular docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions. Cross-validate with ADME/Tox predictions (e.g., SwissADME) to account for bioavailability limitations .
  • Synchrotron-based crystallography : Resolve binding site ambiguities (e.g., sulfinyl orientation) with high-resolution (<1.0 Å) structures .

Q. What strategies ensure reproducibility in spectral data across labs?

  • Standardized protocols : Strict control of NMR solvent (e.g., DMSO-d6 vs. CDCl3) and temperature .
  • Cross-lab validation : Share raw spectral data (e.g., JCAMP-DX files) and use reference compounds (e.g., sulfoxide standards) for calibration .

Q. How can computational methods validate the compound’s electronic properties?

  • DFT calculations : Use B3LYP/6-311G(d) to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP), and compare with experimental UV-Vis spectra .
  • TD-DFT for excitation modeling : Predict λmax shifts when modifying substituents (e.g., dichlorobenzyl vs. trifluoromethyl groups) .

Q. What advanced techniques analyze oxidative stability of the sulfinyl moiety?

  • Accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions, monitoring degradation via UPLC-QTOF .
  • EPR spectroscopy : Detect radical intermediates during oxidation to elucidate degradation pathways .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in X-ray vs. DFT-derived bond lengths?

  • Thermal ellipsoid analysis : Check for disorder in crystal structures that may skew experimental data .
  • Solvent effect modeling : Include implicit solvation (e.g., PCM model) in DFT to mimic crystallographic conditions .

Q. What experimental controls are critical in biological assays?

  • Positive controls : Use established inhibitors (e.g., ketoconazole for antifungal assays) to validate assay sensitivity .
  • Vehicle controls : Test DMSO/ethanol solvent effects on cell viability or enzyme activity .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Sulfanyl vs. Sulfinyl Groups

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation (S→SO)mCPBA, CH₂Cl₂, 0°C, 2hSulfinyl derivative75–85
Over-oxidation (SO→SO₂)Excess H₂O₂, 50°C, 6hSulfone byproduct<10

Q. Table 2. DFT vs. Experimental Geometrical Parameters

ParameterX-ray (Å)DFT (Å)Deviation (%)
S–O bond length1.481.512.0
N–N triazole ring1.321.341.5

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